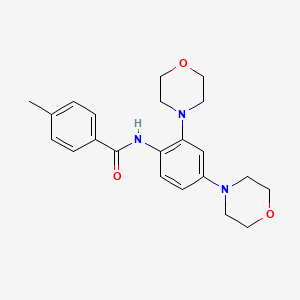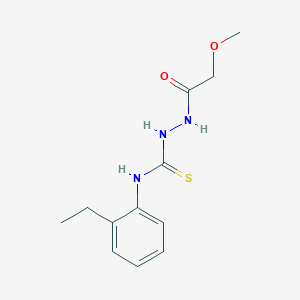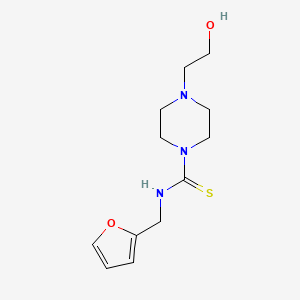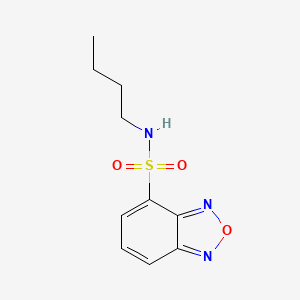
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
描述
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DNQX, is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. DNQX is a synthetic compound that is commonly used in scientific research to study the function of the AMPA receptor and its role in various physiological processes.
作用机制
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the AMPA receptor, this compound inhibits the excitatory neurotransmission mediated by the receptor, leading to a decrease in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In animal studies, this compound has been shown to impair learning and memory, reduce seizure activity, and induce neuroprotection in certain brain regions. This compound has also been shown to have potential therapeutic effects in various neurological disorders, such as epilepsy and stroke.
实验室实验的优点和局限性
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a valuable tool in scientific research due to its ability to selectively block the AMPA receptor. This allows researchers to investigate the specific role of the receptor in various physiological processes. However, this compound also has some limitations in lab experiments. For example, this compound may have off-target effects on other receptors or ion channels, leading to unintended effects. Additionally, the use of this compound in animal studies may not fully reflect the effects of the compound in humans.
未来方向
There are many potential future directions for research involving 7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Another area of research is the investigation of the role of the AMPA receptor in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of novel therapeutic approaches that target the AMPA receptor and its downstream signaling pathways.
Conclusion
This compound is a synthetic compound that is commonly used in scientific research to study the function of the AMPA receptor and its role in various physiological processes. The compound has a complex synthesis process and acts as a competitive antagonist of the AMPA receptor. This compound has various biochemical and physiological effects and has potential therapeutic applications in neurological disorders. However, the compound also has limitations in lab experiments, and future research could focus on developing more selective AMPA receptor antagonists and investigating the role of the receptor in various neurological disorders.
科学研究应用
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is widely used in scientific research to study the function of the AMPA receptor and its role in various physiological processes. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. This compound is commonly used to block the AMPA receptor and investigate its effects on these processes.
属性
IUPAC Name |
7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-22(2)11-18-15(19(25)12-22)10-16(21(27)24-18)20(26)23-17-9-5-7-13-6-3-4-8-14(13)17/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJCFPBGBKPYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4689913.png)
![methyl 2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4689928.png)
![2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B4689931.png)


![N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea](/img/structure/B4689941.png)

![5-chloro-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689957.png)
![4-chloro-N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4689966.png)
![N-{2-[(2-fluorophenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4689974.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4689980.png)
![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4689990.png)
